molecular formula C20H22ClN3O5S B2552719 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 868983-81-7

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2552719
CAS No.: 868983-81-7
M. Wt: 451.92
InChI Key: QQWRFUZFLHHENN-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure incorporating an oxazolidine core, a 4-chlorophenyl sulfonyl group, and a 4-methylbenzyl moiety, all linked by an oxalamide bridge . Compounds with similar structural motifs, particularly those containing the oxalamide functional group, are recognized for their potential in medicinal chemistry research . Specifically, heterocyclic derivatives sharing structural similarities with this compound, such as benzimidazole-based molecules, have been investigated as inhibitors of prostaglandin E synthase (PGES) and for their potential in researching pathways related to pain, inflammation, and neurodegenerative diseases . This suggests potential research applications in developing therapeutic agents for conditions such as rheumatoid arthritis, osteoarthritis, neuropathic pain, and various cancers . As a versatile building block, this compound is valuable for exploring structure-activity relationships (SAR) in drug discovery. It is strictly intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for detailed specifications on identity, purity, and composition.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWRFUZFLHHENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazolidine core, a sulfonyl group, and various aromatic substituents, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C17H25ClN4O5SC_{17}H_{25}ClN_{4}O_{5}S, with a molecular weight of approximately 432.9 g/mol. The presence of the 4-chlorophenyl group and the 4-methylbenzyl moiety enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC17H25ClN4O5S
Molecular Weight432.9 g/mol
CAS Number874804-58-7

The biological activity of this compound is believed to involve several mechanisms:

  • Antimicrobial Activity : Compounds with oxazolidine structures are often explored for their antibacterial properties, particularly against Gram-positive bacteria. The sulfonyl group may enhance the compound's interaction with bacterial targets.
  • Anticancer Potential : Preliminary studies suggest that oxazolidine derivatives can exhibit cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Studies

Recent research has focused on evaluating the biological activities of similar oxazolidine derivatives, providing insights into their potential applications:

  • Antibacterial Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Cytotoxicity Assays : Cell viability assays (MTT assay) conducted on various cancer cell lines (e.g., HeLa, MCF-7) indicated that certain derivatives can reduce cell viability significantly, suggesting potential as anticancer agents.

Case Study: Antibacterial Activity

A study evaluating the antibacterial activity of oxazolidine derivatives found that those with chlorophenyl substitutions showed enhanced efficacy against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower compared to non-substituted analogs.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies must evaluate the compound's effects on human cells and its metabolic pathways to ensure safety for potential clinical use.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structures exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of related sulfonamide compounds against various bacterial strains, revealing moderate to significant activity against Staphylococcus aureus and Escherichia coli.

Antifungal Properties

The compound has also shown promise in antifungal applications. Preliminary studies suggest that modifications to the oxazolidin structure enhance efficacy against fungal pathogens.

Case Study: Antifungal Activity
Research on oxazolidin derivatives demonstrated effectiveness against Candida albicans and other fungal species, indicating potential therapeutic uses in treating fungal infections.

Comparative Analysis of Biological Activities

The following table summarizes the observed biological activities of related compounds:

Compound TypeActivity TypeObserved Effects
Sulfonamide CompoundsAntibacterialSignificant against E. coli
Oxazolidin DerivativesAntifungalEfficacy against Candida spp.
Triazole Schiff BasesAntibacterialSignificant against Staphylococcus aureus

Potential Applications in Drug Development

Given its diverse biological activities, N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide presents opportunities for development as:

  • Antibiotics : Targeting bacterial infections resistant to current treatments.
  • Antifungal Agents : Addressing fungal infections that are difficult to treat.
  • Insecticides : Investigating its potential use in pest control due to structural similarities with known insecticidal compounds.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonylated oxazolidine distinguishes it from analogs with thiazole-piperidine hybrids (e.g., compound 8) or simple aromatic substituents (e.g., compound 115).
  • 4-Methylbenzyl provides moderate lipophilicity compared to the polar hydroxyethyl group in compound 8 or the hydroxybenzyl in compound 115 .

Key Observations :

  • Analogs with hydroxyethyl/hydroxymethyl groups (e.g., compounds 8, 13) exhibit moderate-to-high yields (36–53%) and HPLC purity (>90%), suggesting robust synthetic protocols .

Q & A

Q. Purity Optimization :

  • Flash Chromatography : Use gradient elution (e.g., 0–100% EtOAc in hexanes) to isolate the target compound, as demonstrated for analogous oxalamides (44% yield, >90% purity) .
  • Recrystallization : Employ ethanol/water mixtures to remove byproducts, supported by NMR and LC-MS validation (e.g., ¹H NMR δ 10.78 ppm for amide protons) .

Advanced: How can computational modeling predict the binding affinity of this compound toward soluble epoxide hydrolase (sEH) or other target enzymes?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide/oxazolidine moieties and sEH’s catalytic pocket. Focus on hydrogen bonding with residues like Asp335 or Tyr383 .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-enzyme complexes. Validate with experimental IC₅₀ values from fluorometric assays .
  • QSAR Analysis : Corolate substituent effects (e.g., 4-chlorophenyl vs. 4-methylbenzyl) with inhibitory activity using descriptors like logP and polar surface area .

Basic: What spectroscopic techniques are critical for confirming the structure of this oxalamide derivative?

Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., amide NH at δ 10.7–10.8 ppm, aromatic protons at δ 7.4–7.8 ppm) and carbons (e.g., carbonyl C=O at δ 159–165 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H⁺] at m/z 479–530) and assess purity (>95% by HPLC) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies (e.g., antiviral vs. antibacterial effects)?

Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, antiviral activity in HIV entry assays may depend on stereochemistry (e.g., single vs. mixed stereoisomers) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain divergent results .
  • Target Validation : Perform siRNA knockdowns or enzyme inhibition assays (e.g., sEH) to confirm mechanism-specific effects .

Advanced: What strategies improve metabolic stability and bioavailability for in vivo studies of this compound?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl thiazole) to enhance solubility and delay hepatic clearance, as seen in related oxazolidinone derivatives .
  • SAR Optimization : Replace labile groups (e.g., ester linkages) with bioisosteres like oxadiazoles or thioethers to reduce CYP450-mediated metabolism .
  • Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification to assess half-life and tissue distribution. Adjust dosing based on Cₘₐₓ and AUC .

Basic: How can researchers validate the stereochemical purity of intermediates in the synthesis of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to resolve enantiomers (e.g., 1:1 stereoisomer mixtures in thiazole derivatives) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for sulfonamide-containing analogs (e.g., C9—C8—S2 torsion angle: 1.380 Å) .
  • Optical Rotation : Compare [α]ᴅ values with literature data for stereochemically defined intermediates .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence solubility?

Answer:

  • Hydrogen Bonding : Centrosymmetric head-to-tail interactions (e.g., C9—H9B⋯O3) form chains, reducing solubility in nonpolar solvents .
  • π-Stacking : Aromatic rings (4-chlorophenyl and 4-methylbenzyl) engage in offset stacking (3.5–4.0 Å), increasing crystallinity but decreasing aqueous solubility .
  • Sulfonyl Interactions : Polar S=O groups participate in H-bonds with solvents (e.g., DMSO), aiding dissolution for biological assays .

Basic: What safety and handling protocols are recommended for this compound during synthesis?

Answer:

  • Ventilation : Use fume hoods when handling 4-chlorobenzenesulfonyl chloride (lachrymator) or phosphorus pentachloride .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .
  • Waste Disposal : Quench chlorinated byproducts with sodium bicarbonate before disposal .

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